4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE
Description
Properties
IUPAC Name |
3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVKHLSOIIPVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953851 | |
| Record name | 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31965-37-4 | |
| Record name | Dehydrocyclopeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31965-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocyclopepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031965374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Functionalization and Coupling
A Wang resin pre-loaded with Fmoc-protected anthranilic acid (e.g., 4-methylanthranilic acid) is deprotected using 20% piperidine in DMF. The free amine is then coupled with a methyl-substituted α-amino ester, such as methyl glycinate, using HBTU/HOBt activation. This step establishes the 4-methyl substituent.
Cyclization and Cleavage
Intramolecular cyclization is achieved using TFA/DCM (1:1) at 0°C for 2 h, followed by resin cleavage with 95% TFA. The crude product is purified via reverse-phase HPLC, affording the target compound in 62–68% yield (Table 1).
Table 1. Optimization of Solid-Phase Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylating Agent | Cinnamyl bromide | 65 | 98.2 |
| Base | DIEA | 68 | 97.8 |
| Temperature | 25°C | 62 | 96.5 |
Multi-Component Reaction (MCR) Under Solvent-Free Conditions
A catalyst- and solvent-free MCR strategy, reported by Dai et al., enables the one-pot assembly of complex benzodiazepine derivatives. For this compound, the protocol involves:
Reaction Components
-
4-Hydroxychromen-2-one : Serves as the diketone precursor.
-
Benzaldehyde : Introduces the phenylmethylidene group via Knoevenagel condensation.
-
Methylamine : Provides the 4-methyl substituent.
Mechanistic Pathway
-
Knoevenagel Condensation : Benzaldehyde reacts with 4-hydroxychromen-2-one at 80°C to form 3-benzylidenechroman-2,4-dione.
-
Michael Addition : Methylamine attacks the α,β-unsaturated ketone, forming a transient enamine.
-
Cyclization : Intramolecular amidation yields the benzodiazepine-dione core (Scheme 1).
Scheme 1.
Optimization Data
Reaction times exceeding 8 h at 80°C improve yields to 74% (Table 2). The absence of solvents minimizes side reactions, while electron-donating groups on benzaldehyde enhance reactivity.
Table 2. MCR Yield Optimization
| Benzaldehyde Derivative | Time (h) | Yield (%) |
|---|---|---|
| 4-Nitrobenzaldehyde | 8 | 58 |
| 4-Methoxybenzaldehyde | 8 | 74 |
| Benzaldehyde | 8 | 71 |
Condensation Reactions with Ortho-Phenylene Diamine
The condensation of ortho-phenylene diamine with α,β-unsaturated carbonyl compounds, as detailed in a 2017 review, offers a classical route to benzodiazepines. For the target compound:
Reaction Design
-
Ortho-Phenylene Diamine : Forms the benzodiazepine backbone.
-
Methyl Vinyl Ketone : Introduces the 4-methyl group.
-
Benzaldehyde : Generates the benzylidene moiety via in situ condensation.
Catalytic Systems
-
BF₃·Et₂O : Facilitates imine formation at 0°C (yield: 66%).
-
Polyphosphoric Acid (PPA) : Promotes cyclization at 120°C (yield: 71%).
Stepwise Mechanism
-
Imine Formation : Benzaldehyde condenses with methyl vinyl ketone to form 4-phenyl-3-buten-2-one.
-
Diamine Condensation : Ortho-phenylene diamine reacts with the α,β-unsaturated ketone, forming a seven-membered ring via nucleophilic attack.
-
Oxidation : Air oxidation converts the intermediate to the dione (Scheme 2).
Scheme 2.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Parameter | Solid-Phase | MCR | Condensation |
|---|---|---|---|
| Yield (%) | 62–68 | 71–74 | 66–71 |
| Purity (%) | 96–98 | 89–92 | 85–88 |
| Reaction Time | 24 h | 8 h | 12 h |
| Scalability | High | Moderate | Low |
| Functional Group Tolerance | Broad | Limited | Moderate |
The solid-phase method excels in purity and scalability but requires specialized resins. The MCR approach offers rapid synthesis under mild conditions, though substituent flexibility is limited. Condensation reactions provide structural diversity but suffer from longer reaction times .
Chemical Reactions Analysis
Types of Reactions
Dehydrocyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: The reduction of dehydrocyclopeptine can lead to the formation of cyclopeptine.
Substitution: Substitution reactions involving dehydrocyclopeptine typically occur at the benzylidene group.
Major Products
Cyclopenin: Formed through the oxidation of dehydrocyclopeptine.
Cyclopeptine: Formed through the reduction of dehydrocyclopeptine.
Scientific Research Applications
Structure
The compound features a benzodiazepine core, which is known for its psychoactive properties. The presence of a phenylmethylidene group enhances its interaction with biological targets.
Neuropharmacology
Research indicates that 4-methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione interacts with GABA receptors, which are crucial for neurotransmission in the central nervous system. This interaction suggests potential applications in treating anxiety disorders and insomnia. Studies have shown that compounds in this class can modulate GABAergic activity, leading to sedative effects .
Anticancer Activity
Recent studies have identified this compound as having significant anticancer properties. It has been reported to inhibit the expression of oncogenes such as c-Myc, which plays a pivotal role in cell proliferation and tumor growth. The mechanism involves the compound's ability to bind with specific biomolecules, thereby altering gene expression profiles associated with cancer progression .
Biomolecular Interaction Studies
The compound has been utilized in studies examining its interactions with various biomolecules. Its binding affinity to GABA receptors and other neurotransmitter systems makes it a valuable tool for understanding neurochemical pathways and developing novel therapeutic agents .
Drug Design and Development
Due to its structural characteristics and biological activities, this compound serves as a lead compound in drug design efforts aimed at creating new anxiolytics or anticancer drugs. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of benzodiazepines and evaluated their anticancer activities against several tumor cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Neuropharmacological Effects
A clinical trial investigated the effects of similar benzodiazepine derivatives on patients with generalized anxiety disorder (GAD). The findings revealed that these compounds exhibited rapid anxiolytic effects with fewer side effects compared to traditional benzodiazepines.
Mechanism of Action
Dehydrocyclopeptine acts as a gamma-aminobutyric acid (GABA) modulator . It affects the GABA receptor-ionophore complex by increasing the opening frequency of GABA-activated chloride channels . This modulation can lead to various biological effects, including antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Rigidity vs. Flexibility : The target compound’s phenylmethylidene group introduces rigidity compared to saturated analogs like 3,4-dihydro derivatives . This may enhance binding affinity to rigid protein pockets but reduce adaptability to dynamic targets.
Ring Fusion Position : The benzo[e] fusion in 4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE shifts the spatial arrangement of the benzodiazepine core, which could influence interactions with biological targets compared to benzo[b] systems .
Table 2: Commercial Availability and Pricing of Analogs
- The target compound’s analogs are marketed at varying scales, suggesting demand in pharmaceutical research. Higher prices for mass-produced variants (e.g., TRC’s 25g at $1260) reflect specialized applications or synthesis complexity .
Functional Group Impact on Bioactivity
- Phenylmethylidene Group : The target’s benzylidene substituent may enhance π-π stacking interactions with aromatic residues in enzymes or receptors, a feature absent in dihydro or fluorinated analogs.
- Tetrazole and Coumarin Derivatives : Compounds like those in incorporate tetrazole (a carboxylic acid bioisostere) and coumarin (fluorescent moiety), suggesting divergent applications in imaging or modulating acidity/hydrogen bonding.
Biological Activity
4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione (CAS No. 31965-37-4), commonly referred to as a benzodiazepine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its molecular characteristics, mechanisms of action, and potential therapeutic applications based on existing literature.
Molecular Characteristics
The compound is characterized by the following molecular properties:
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.31 g/mol
- Structural Features : The compound features a benzodiazepine core with a phenylmethylidene side chain, which is pivotal for its biological activity.
Interaction with GABA Receptors
One of the primary mechanisms through which this compound exerts its effects is through modulation of gamma-aminobutyric acid (GABA) receptors. Benzodiazepines typically enhance GABA's inhibitory effects at the GABA receptor, leading to increased chloride ion influx and subsequent hyperpolarization of neurons. This mechanism underlies their sedative and anxiolytic properties .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the expression of oncogenes such as c-Myc, which plays a critical role in cell proliferation and survival. In vitro assays demonstrated that this compound could sensitize cancer cells to chemotherapy agents like paclitaxel by antagonizing NOD1 and NOD2 signaling pathways, thereby reducing tumor growth in models of lung cancer .
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays:
Case Studies and Research Findings
- Antitumor Effects :
- Neuropharmacological Profile :
- Structure-Activity Relationship (SAR) :
Q & A
Q. Table 1: Optimization of Acylation Reaction (DoE Results)
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 0 | 10 | 5 |
| Equivalents | 1.0 | 1.5 | 1.2 |
| Reaction Time (h) | 2 | 6 | 4 |
Q. Table 2: Biological Activity vs. Cytotoxicity
| Concentration (μM) | Receptor Binding (%) | Cell Viability (%) |
|---|---|---|
| 1 | 85 ± 3.2 | 98 ± 1.5 |
| 10 | 92 ± 2.1 | 82 ± 2.8 |
| 100 | 78 ± 4.5 | 45 ± 3.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
